![molecular formula C12H25N B1461537 (1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine CAS No. 1592008-12-2](/img/structure/B1461537.png)
(1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine
Overview
Description
(1R,4R)-4-Methyl-N-(pentan-2-yl)cyclohexan-1-amine, also known as Methylpentanamine, is a cyclohexanamine compound that has been studied for its biological and physiological effects. It is a naturally occurring compound that has been used in scientific research as a tool for investigating various biochemical and physiological processes.
Scientific Research Applications
Synthesis and Chemical Properties
(1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine, a compound with distinct structural features, has been a subject of interest in various synthetic and chemical studies. For instance, it has been involved in the synthesis of complex cyclopentane derivatives, as explored in the study by Gimazetdinov et al. (2016), where a functionalized cyclopentane was synthesized through the cleavage of a tricyclic bowl-shaped aminal (Gimazetdinov et al., 2016). Similarly, research by Carlsson and Lawesson (1982) demonstrated the transformation of related cyclohexanone compounds into enaminones, highlighting the chemical versatility of these structures (Carlsson & Lawesson, 1982).
Catalysis and Complexation
Research has also explored the role of such compounds in catalytic processes and complexation reactions. For example, the work by Brown et al. (1999) investigated the formation of stable liquid borane adducts with primary alkylamines, demonstrating the reactivity of such compounds in hydroboration reactions, a critical process in organic synthesis (Brown, Kanth, & Zaidlewicz, 1999).
Structural Analysis and Spectroscopy
In the field of spectroscopy, research by Larkin (2011) presented unknown spectra, including those of related compounds like cyclohexane and dimethyl pentane. This study is significant for understanding functional group analysis and spectral band assignments in complex molecules (Larkin, 2011).
Synthesis of Heterocyclic Compounds
Furthermore, the synthesis of novel heterocyclic compounds has also been explored using derivatives of cyclohexanone. For instance, Dyachenko et al. (2020) synthesized thieno[2,3-b]pyridine derivatives by condensation reactions involving cyclohexanone derivatives, showcasing the utility of such compounds in creating complex heterocyclic structures (Dyachenko et al., 2020).
properties
IUPAC Name |
4-methyl-N-pentan-2-ylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-4-5-11(3)13-12-8-6-10(2)7-9-12/h10-13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKSHSNNQJQFBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC1CCC(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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